

# Revolutionizing Mouse Model Studies with Neogen's Genotyping Arrays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Neogen

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Harnessing the power of high-throughput genotyping, **Neogen's** cutting-edge arrays provide researchers, scientists, and drug development professionals with robust tools for genetic quality control, quantitative trait locus (QTL) mapping, and comprehensive analysis of mouse models. This document provides detailed application notes and protocols for leveraging **Neogen's** GigaMUGA and MiniMUGA arrays to accelerate your research.

**Neogen's** genotyping arrays, built on the proven Illumina Infinium platform, offer a high-density and cost-effective solution for a wide range of applications in mouse model studies.<sup>[1][2][3][4][5]</sup> These arrays are instrumental in ensuring the genetic integrity of mouse colonies, a critical factor for the reproducibility of experimental results. Furthermore, they are powerful tools for mapping genes associated with complex traits and diseases, providing invaluable insights for drug discovery and development.

## Featured Genotyping Arrays for Mouse Model Analysis

**Neogen** offers a portfolio of genotyping arrays tailored to meet diverse research needs. The GigaMUGA and MiniMUGA arrays are specifically designed for comprehensive genetic analysis of mouse models.

Feature	GigaMUGA	MiniMUGA
Number of SNPs	>143,000	>11,000
Platform	Illumina Infinium	Illumina Infinium
Primary Applications	- Genome-wide association studies (GWAS)- Population genetics- Mapping in highly diverse mouse populations (e.g., Collaborative Cross, Diversity Outbred)	- Genetic quality control (QC)- Validation of inbred lines- Screening across classical inbred lines
Key Advantages	- High-density genome-wide coverage- Informative in most mouse populations, including wild mice	- Cost-effective for routine screening- Optimized for discriminating between closely related inbred strains

## Performance Characteristics of Neogen's Mouse Genotyping Arrays

The MiniMUGA array has been extensively validated, demonstrating high performance and reproducibility. The following tables summarize key performance metrics from published studies.

Table 1: MiniMUGA Genotyping Quality Metrics

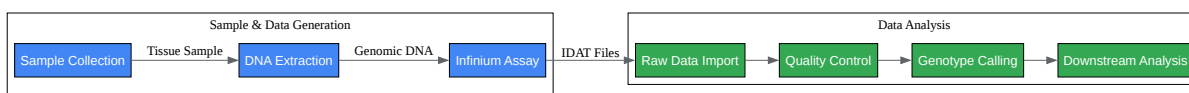
Quality Category	No. of "No Calls" (N) out of 10,819 SNPs	Percentage of Samples (n=6,945)
Excellent	0 - 91	96.8%
Good	92 - 234	2.0%
Questionable	235 - 446	0.9%
Poor	> 447	0.3%

Table 2: MiniMUGA Genotype Call Reproducibility

Metric	Value
Overall Consistency between Technical Replicates	99.6% $\pm$ 0.4%
Consistency Range	95.9% - 100%

## Experimental Workflow Overview

The overall workflow for a mouse genotyping study using **Neogen's** arrays involves sample collection, DNA extraction, array processing with the Illumina Infinium assay, and data analysis.



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A high-level overview of the mouse genotyping workflow.

## Detailed Experimental Protocols

### Protocol 1: Sample Collection and Genomic DNA Extraction from Mouse Tail

This protocol provides a standard method for obtaining high-quality genomic DNA from mouse tail clippings suitable for use with **Neogen's** genotyping arrays.

Materials:

- Sterile scissors or scalpel
- 70% ethanol
- Microcentrifuge tubes (1.5 mL)

- Lysis Buffer (50 mM Tris-HCl pH 8.0, 100 mM EDTA, 100 mM NaCl, 1% SDS)
- Proteinase K (20 mg/mL)
- Isopropanol (100%)
- 70% Ethanol
- TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Water bath or heat block
- Microcentrifuge

#### Procedure:

- Sample Collection:
  1. Clean the work surface and instruments with 70% ethanol.
  2. For mice older than 21 days, anesthesia is recommended.
  3. Using sterile scissors or a scalpel, excise approximately 2 mm of the tail tip.
  4. Immediately place the tail snip into a labeled 1.5 mL microcentrifuge tube.
  5. Store samples at -20°C until ready for DNA extraction.
- DNA Extraction:
  1. Add 500 µL of Lysis Buffer and 10 µL of Proteinase K to each tube containing a tail snip.
  2. Incubate the tubes at 55°C overnight in a water bath or heat block with shaking.
  3. The next day, vortex the tubes briefly and centrifuge at 14,000 rpm for 10 minutes to pellet hair and undigested tissue.
  4. Carefully transfer the supernatant to a new, clean 1.5 mL microcentrifuge tube.

5. Add 500  $\mu$ L of 100% isopropanol to the supernatant, and mix by inverting the tube until a DNA precipitate is visible.
6. Centrifuge at 14,000 rpm for 10 minutes to pellet the DNA.
7. Carefully discard the supernatant.
8. Wash the DNA pellet with 500  $\mu$ L of 70% ethanol and centrifuge at 14,000 rpm for 5 minutes.
9. Discard the ethanol and briefly air-dry the pellet for 10-15 minutes. Do not over-dry.
10. Resuspend the DNA pellet in 50-100  $\mu$ L of TE buffer.
11. Incubate at 55°C for 10-30 minutes to facilitate dissolution.
12. Quantify the DNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer. DNA is now ready for the Infinium assay or can be stored at -20°C.

## Protocol 2: Illumina Infinium HTS Assay

This protocol outlines the key steps of the Illumina Infinium HTS (High-Throughput Screening) assay, which is the technology behind **Neogen's** GigaMUGA and MiniMUGA arrays. For detailed, step-by-step instructions, refer to the official Illumina Infinium HTS Assay documentation.

### Workflow Stages:

- **Whole-Genome Amplification (WGA):** Genomic DNA is isothermally amplified to generate a sufficient quantity for the assay.
- **Fragmentation:** The amplified DNA is enzymatically fragmented into smaller pieces.
- **Precipitation and Resuspension:** The fragmented DNA is precipitated, washed, and resuspended.
- **Hybridization:** The resuspended DNA is dispensed onto the BeadChip, where it hybridizes to the array-specific probes overnight.

- **Washing and Staining:** The BeadChips are washed to remove non-specifically bound DNA, followed by a single-base extension and fluorescent staining process.
- **Scanning:** The BeadChips are scanned using an Illumina iScan or HiScan system to read the fluorescent signals from each bead.

## Protocol 3: Data Analysis using Illumina GenomeStudio

Illumina's GenomeStudio is the primary software for analyzing data from Infinium arrays. The general workflow for analyzing mouse genotyping data is as follows:

- **Project Creation:**
  - Create a new genotyping project in GenomeStudio.
  - Import the raw intensity data files (.idat) generated by the scanner.
  - Load the appropriate manifest file (.bpm) for the specific **Neogen** array being used.
- **Initial Clustering and Quality Control:**
  - Perform an initial clustering of all SNPs using the GenCall algorithm.
  - Evaluate the overall sample quality based on the call rate. A call rate of >98% is generally considered good. Samples with low call rates should be investigated and potentially removed.
- **Genotype Calling and Manual Review:**
  - Review the cluster plots for individual SNPs. Well-defined clusters for homozygous (AA and BB) and heterozygous (AB) genotypes should be visible.
  - Manually edit cluster boundaries for SNPs that are not automatically clustered correctly. This is a critical step to ensure high-quality genotype calls.
- **Data Export:**

- Once satisfied with the genotype calls, export the data in a format suitable for downstream analysis (e.g., PLINK format).

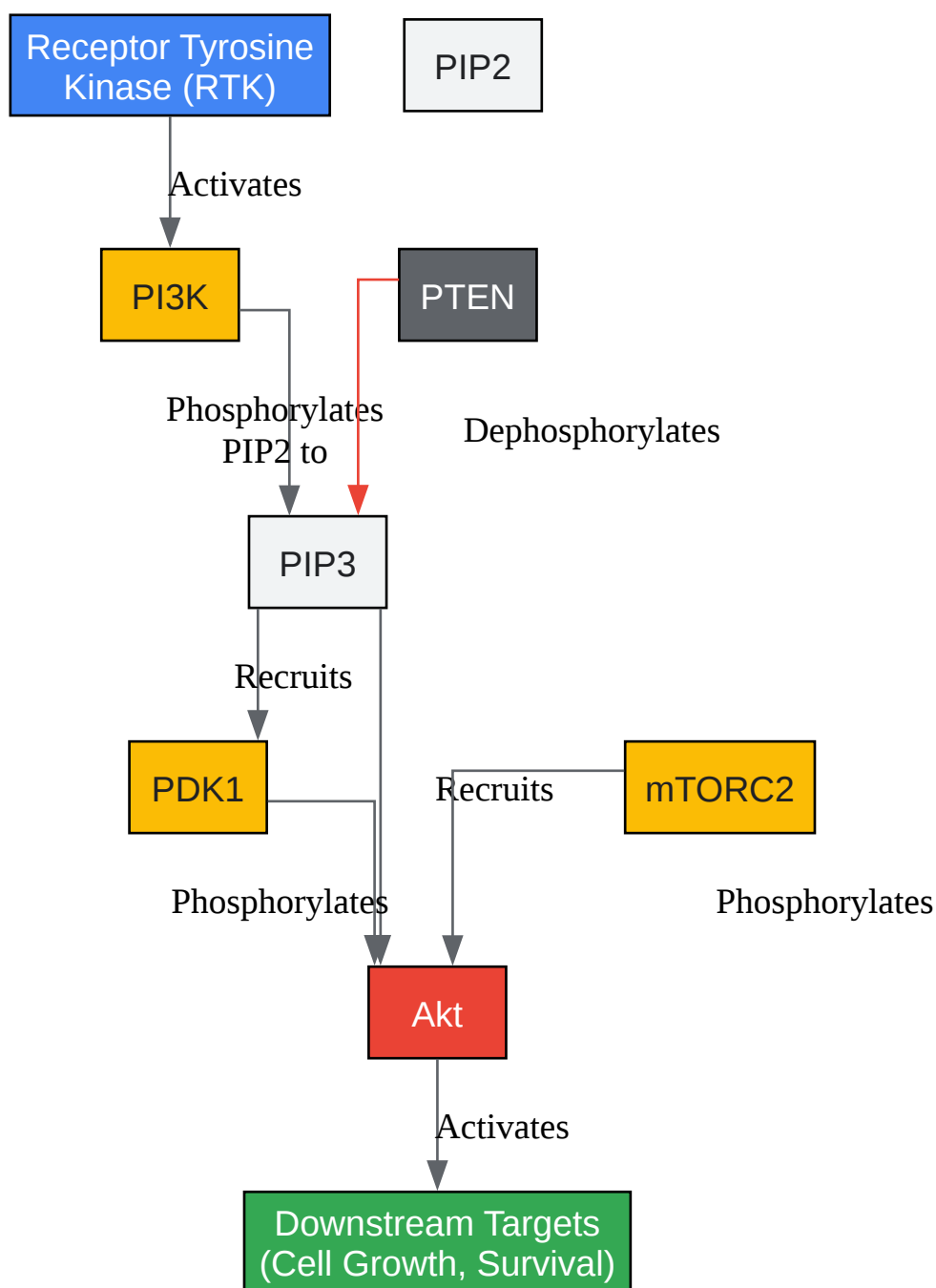
## Application Spotlight: Quantitative Trait Locus (QTL) Mapping of Signaling Pathways

**Neogen's** genotyping arrays are powerful tools for Quantitative Trait Locus (QTL) mapping, a statistical method used to identify genomic regions that are associated with variation in a quantitative trait. This approach is particularly valuable for dissecting the genetic basis of complex diseases and identifying novel drug targets.

By crossing two inbred mouse strains that differ in a specific phenotype (e.g., susceptibility to a disease or response to a drug), and then genotyping the offspring with a high-density SNP array like GigaMUGA, researchers can identify genomic loci (QTLs) that co-segregate with the trait of interest. These QTLs can then be further investigated to pinpoint the causative genes, which may be components of key signaling pathways.

### Example 1: Dissecting the PI3K-Akt Signaling Pathway

The PI3K-Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many diseases, including cancer. QTL mapping in mouse models can be used to identify genes that modulate the activity of this pathway.



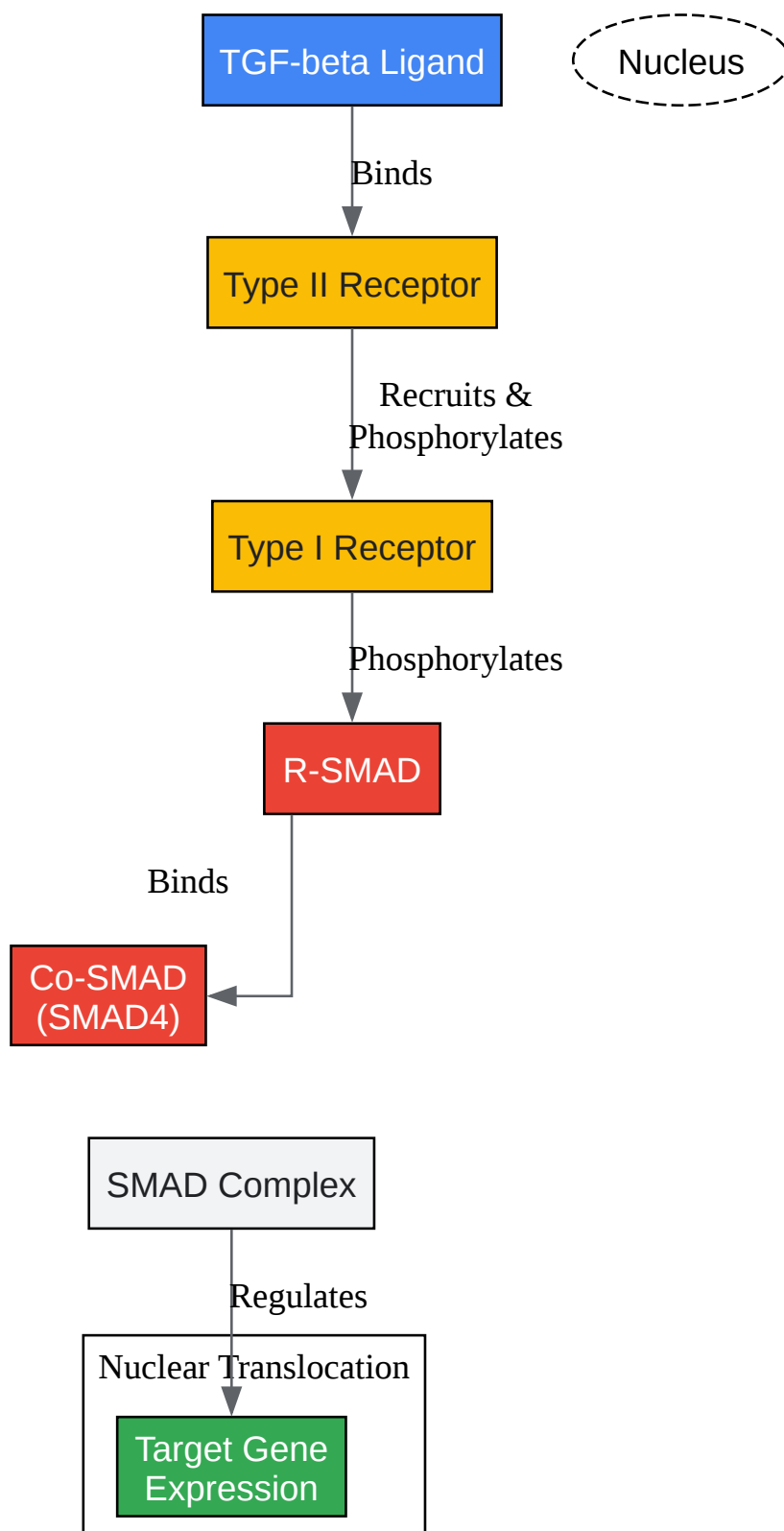
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A simplified representation of the PI3K-Akt signaling pathway.

## Example 2: Investigating the TGF-beta Signaling Pathway



The Transforming Growth Factor-beta (TGF-beta) signaling pathway plays a crucial role in a wide range of cellular processes, including development, differentiation, and immune regulation. Genetic variations affecting this pathway can contribute to various diseases. QTL mapping can help identify these genetic modifiers.



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An overview of the canonical TGF-beta signaling pathway.

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- To cite this document: BenchChem. [Revolutionizing Mouse Model Studies with Neogen's Genotyping Arrays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678167#using-neogen-s-genotyping-arrays-for-mouse-model-studies]

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